

# Application Notes and Protocols: JNJ-42041935 Solubility in Ethanol and DMF

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of **JNJ-42041935** in ethanol and dimethylformamide (DMF), along with protocols for its handling and use in experimental settings. **JNJ-42041935** is a potent and selective inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2]

## Data Presentation: Solubility of JNJ-42041935

The solubility of **JNJ-42041935** in ethanol and DMF is summarized in the table below. This data is crucial for the preparation of stock solutions and experimental media.

Solvent	Solubility (mg/mL)	Molar Concentration (mM)
Ethanol	10	28.85
DMF	25	72.12

Molecular Weight of **JNJ-42041935**: 346.65 g/mol [3]

## **Experimental Protocols**

While specific experimental details for determining the solubility of **JNJ-42041935** were not available in the cited literature, a general protocol for determining the solubility of a compound in a given solvent is provided below. This protocol is based on standard laboratory practices.



Protocol: Determination of Solubility

- Materials:
  - JNJ-42041935 powder
  - Anhydrous ethanol
  - Anhydrous DMF
  - Vortex mixer
  - Centrifuge
  - Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
- Procedure:
  - 1. Prepare a series of saturated solutions by adding an excess amount of **JNJ-42041935** to a known volume of the solvent (ethanol or DMF) in separate vials.
  - 2. Agitate the vials vigorously using a vortex mixer for an extended period (e.g., 24 hours) at a controlled temperature to ensure equilibrium is reached.
  - 3. Centrifuge the vials at high speed to pellet the undissolved solid.
  - 4. Carefully collect the supernatant, ensuring no solid particles are transferred.
  - 5. Prepare a series of dilutions of the supernatant with the respective solvent.
  - 6. Determine the concentration of JNJ-42041935 in the dilutions using a suitable analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength (λmax = 252, 302 nm) or HPLC with a standard curve.[4]
  - Calculate the concentration of the original saturated supernatant to determine the solubility.

Protocol: Preparation of Stock Solutions

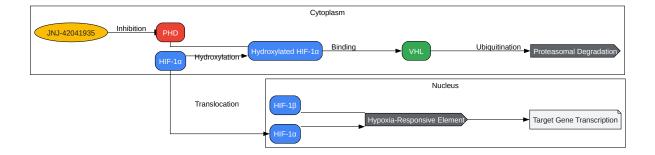


For experimental use, it is recommended to prepare concentrated stock solutions in DMSO.[5] These can then be diluted in aqueous buffers or cell culture media. For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used.[5]

## **Mandatory Visualizations**

Signaling Pathway: HIF-1α Regulation by PHD and JNJ-42041935

The following diagram illustrates the mechanism of action of **JNJ-42041935**. Under normal oxygen conditions (normoxia), prolyl hydroxylase domain (PHD) enzymes hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1 $\alpha$ ). This hydroxylation targets HIF-1 $\alpha$  for degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. **JNJ-42041935** inhibits PHD, preventing the degradation of HIF-1 $\alpha$ , which can then translocate to the nucleus and activate the transcription of hypoxia-responsive genes.



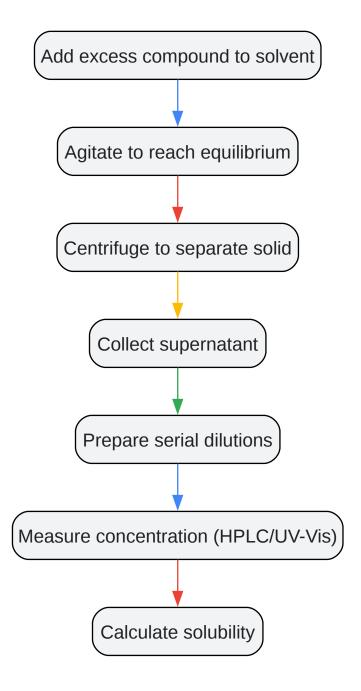
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Caption: Mechanism of **JNJ-42041935** action on the HIF- $1\alpha$  signaling pathway.

Experimental Workflow: Solubility Determination



The diagram below outlines the key steps in determining the solubility of a compound in a given solvent.



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Caption: A generalized workflow for the experimental determination of solubility.



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